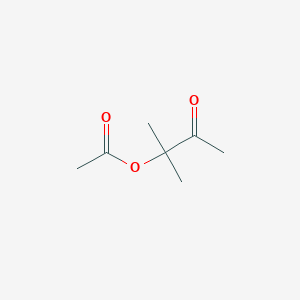

3-Acetoxy-3-methyl-2-butanone

Description

Foundational Aspects and Structural Context

3-Acetoxy-3-methyl-2-butanone is characterized by a four-carbon butanone chain with a methyl group and an acetoxy group attached to the third carbon atom. evitachem.comnih.gov This substitution pattern distinguishes it from its simpler analogue, 3-methyl-2-butanone, also known as methyl isopropyl ketone. wikipedia.org The introduction of the acetoxy group at the tertiary carbon alpha to the carbonyl group significantly influences the molecule's electronic properties and reactivity.

The synthesis of 3-acetoxy-3-methyl-2-butanone can be achieved through various methods. One notable approach involves the oxidation of 3-methyl-2-butanone. For instance, treatment with lead tetraacetate in trifluoroacetic acid has been shown to yield the corresponding trifluoroacetoxy derivative, 3-trifluoroacetoxy-3-methyl-2-butanone, highlighting the reactivity of the tertiary position. acs.org The precursor, 3-hydroxy-3-methyl-2-butanone (B89657), is a key starting material for various syntheses and can be prepared by the hydration of 2-methyl-3-butyn-2-ol (B105114) using sulfuric acid and mercury oxide. chemicalbook.com This alpha-hydroxy ketone is a valuable intermediate in its own right. researchgate.netlookchem.com

Below is a table summarizing the key properties of 3-Acetoxy-3-methyl-2-butanone:

| Property | Value |

| CAS Number | 10235-71-9 evitachem.com |

| Molecular Formula | C7H12O3 evitachem.comnih.gov |

| Molecular Weight | 144.17 g/mol evitachem.com |

| IUPAC Name | 1,2-dimethyl-2-oxopropyl acetate (B1210297) |

| Canonical SMILES | CC(C)(C(=O)C)OC(=O)C |

Significance in Advanced Organic Chemistry Research

The significance of 3-acetoxy-3-methyl-2-butanone in advanced organic chemistry research lies primarily in its role as a versatile synthetic intermediate. evitachem.comguidechem.com The presence of two reactive functional groups allows for sequential or selective chemical modifications. The ester group can undergo hydrolysis to reveal a hydroxyl group, while the ketone functionality can participate in a wide array of carbonyl chemistry reactions. evitachem.com

This compound serves as a building block in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. evitachem.comguidechem.com For example, related structures are utilized in the synthesis of complex heterocyclic systems like piperazine-2,5-diones, which are scaffolds found in biologically active compounds. cdnsciencepub.com The reactivity of the alpha-acetoxy ketone moiety makes it a valuable precursor for creating specific stereocenters and for constructing carbon-carbon bonds.

Furthermore, studies involving related α-hydroxy ketones, such as 3-hydroxy-3-methyl-2-butanone, provide insight into reaction mechanisms that are relevant to the chemistry of 3-acetoxy-3-methyl-2-butanone. Research into the reaction of 3-hydroxy-3-methyl-2-butanone with reagents like malononitrile, catalyzed by bases, demonstrates the utility of this structural motif in forming new heterocyclic rings. researchgate.netresearchgate.net Such investigations into the reactivity of the parent alcohol are crucial for understanding and predicting the chemical behavior of its acetylated form in various synthetic contexts. The controlled manipulation of the acetoxy and ketone functionalities allows chemists to strategically incorporate this fragment into larger, more elaborate molecular targets.

Properties

IUPAC Name |

(2-methyl-3-oxobutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJOZIJFBJYYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496419 | |

| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10235-71-9 | |

| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Acetoxy 3 Methyl 2 Butanone and Analogous Structures

Conventional Chemical Synthesis Methodologies

Traditional approaches to synthesizing 3-acetoxy-3-methyl-2-butanone often rely on well-established organic reactions, focusing on the direct modification of ketone substrates or the derivatization of closely related butanone structures.

Chemo-selective Acetoxylation of Ketone Substrates

The direct introduction of an acetoxy group onto a ketone scaffold, known as acetoxylation, is a primary strategy for synthesizing α-acetoxy ketones. A significant method involves the use of hypervalent iodine(III) reagents, which have become established tools for a variety of chemical transformations. researchgate.net For instance, α-acetoxy ketones can be prepared from enolizable ketones by reacting them with phenyliodine(II) diacetate (PhI(OAc)₂) in the presence of acetic acid. researchgate.net The selectivity of such reactions can be influenced by steric hindrance. researchgate.net

Another approach utilizes iodobenzene (B50100) as a catalyst for the α-acetoxylation of ketones. This process involves the in-situ generation of hypervalent (diacyloxyiodo)benzenes using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). researchgate.net This catalytic method represents an efficient and metal-free alternative for creating the desired acetoxy functionality on the ketone. researchgate.net

Derivatization from Related Butanone Scaffolds

An alternative to direct acetoxylation is the synthesis of 3-acetoxy-3-methyl-2-butanone from other butanone derivatives. This multi-step approach leverages the reactivity of precursor molecules. For example, a synthetic route can begin with the oxidation of 3-methyl-2-butanol (B147160) to produce the corresponding ketone, 3-methyl-2-butanone. wikipedia.org This ketone then serves as the immediate precursor for the final acetoxylation step.

In a different synthetic sequence, related ester compounds can be utilized. One documented synthesis involves the pyrolysis of ethyl 2,3-diacetoxy-3-methylbutanoate to yield a mixture of ethyl 2-acetoxy-3-methyl-2-butenoate and ethyl 2-acetoxy-3-methyl-3-butenoate. cdnsciencepub.com These unsaturated acetoxy esters can then be further transformed to achieve the target saturated ketone structure. The versatility of the butanone framework allows for various modifications, making it a valuable starting point in organic synthesis. wikipedia.orgguidechem.com

Advanced Catalytic Approaches in Acetoxy-Ketone Synthesis

Modern synthetic chemistry has increasingly turned towards catalytic methods to improve the efficiency, selectivity, and sustainability of chemical reactions. The synthesis of acetoxy-ketones has benefited significantly from these advancements, particularly through the use of transition metals and biocatalysts.

Transition Metal Catalysis in Ketone Transformations

Transition metals are powerful catalysts for a wide array of organic transformations, including those involving ketones and alcohols. mdpi.com While direct transition metal-catalyzed acetoxylation of ketones is one possibility, many strategies involve the transformation of related functional groups. For example, transition metal complexes based on iridium, ruthenium, nickel, cobalt, and manganese are used in auto-transfer hydrogenative (ATH) reactions. mdpi.comacs.org These reactions can alkylate methyl ketones using alcohols, proceeding through a sequence of alcohol dehydrogenation to a ketone/aldehyde, condensation, and subsequent hydrogenation of the resulting C=C bond. mdpi.com

Furthermore, visible-light photoredox catalysis using transition metal complexes, such as those of ruthenium, has emerged as a powerful tool for inducing redox reactions under mild conditions. acs.org These systems can be employed for the reduction of ketone-related functional groups, demonstrating the versatility of transition metals in manipulating ketone structures. acs.org The development of these catalytic systems focuses on achieving high efficiency and selectivity while minimizing waste, representing a key direction in modern organic synthesis. researchgate.net

| Catalyst Type | Metal | Reaction Type | Relevance to Ketone Synthesis |

| Auto-Transfer Hydrogenation (ATH) | Ir, Pt, Ru, Ni, Co, Fe, Mn | C-alkylation | Transformation of ketones and their precursors. mdpi.comacs.org |

| Photoredox Catalysis | Ru | Reductive dehalogenation | Transformation of α-functionalized ketones. acs.org |

| Hydrosilylation | Rh, Pt, Ni, Fe | Ketone Reduction | Creation of alcohol precursors for acetoxylation. |

Biocatalytic Pathways for Acetoxy-Containing Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems can perform complex transformations with remarkable chemo-, regio-, and stereoselectivity under mild conditions. bohrium.comsrce.hr For the synthesis of acetoxy-containing compounds, biocatalysis is often employed to create chiral α-hydroxy ketones, which are the direct precursors to α-acetoxy ketones. acs.org

One major biocatalytic strategy is the use of enzymes like Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of ketones to form esters or lactones. nih.gov For instance, a BVMO from Rhodococcus pyridinivorans has been identified that efficiently converts aliphatic ketones, demonstrating a pathway to introduce an ester (acetoxy) group biocatalytically. nih.gov

Another common approach is the chemoenzymatic synthesis. This involves a combination of chemical and enzymatic steps. For example, a racemic acetoxy ketone can be resolved through enzymatic hydrolysis, where an enzyme selectively hydrolyzes one enantiomer, leaving the other in high enantiomeric purity. researchgate.net Conversely, an α-hydroxy ketone can be produced via enzymatic deacetylation of an acetoxy ketone. bohrium.com The reduction of prochiral ketones to chiral alcohols using biocatalysts like plant tissues or isolated enzymes is also a well-established method, with the resulting alcohol being easily converted to the corresponding acetate (B1210297) through a subsequent chemical step. srce.hrpsu.edu

| Biocatalytic Method | Enzyme/System | Transformation | Relevance to Acetoxy-Ketone Synthesis |

| Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Ketone to Ester | Direct biocatalytic introduction of an ester group. nih.gov |

| Hydrolysis/Deacetylation | Hydrolases (e.g., Lipases) | Acetoxy Ketone to Hydroxy Ketone | Kinetic resolution of racemic acetoxy ketones. researchgate.netbohrium.com |

| Reduction | Dehydrogenases / Whole Cells (e.g., plant tissue) | Ketone to Chiral Alcohol | Synthesis of chiral precursors for acetoxylation. srce.hracs.orgpsu.edu |

Computational and Theoretical Investigations of 3 Acetoxy 3 Methyl 2 Butanone Systems

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are fundamental to understanding the dynamics of chemical reactions. By solving approximations of the Schrödinger equation, these approaches can model the behavior of electrons and nuclei, thereby mapping out the energetic landscape of a reaction.

Density Functional Theory (DFT) has become a primary tool for studying the reaction mechanisms of organic molecules, including ketones and esters similar to 3-Acetoxy-3-methyl-2-butanone. semanticscholar.orgmdpi.com DFT methods are used to locate and characterize the geometries of reactants, intermediates, products, and, most importantly, transition states on the potential energy surface. researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure provides critical information about the bond-breaking and bond-forming processes.

For example, in studies of reactions involving the related compound 3-hydroxy-3-methyl-2-butanone (B89657), DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to optimize the structures of all stationary points along a reaction pathway. researchgate.netresearchgate.net The authenticity of the calculated transition states is typically confirmed by vibration analysis, where a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netresearchgate.net This type of analysis is crucial for understanding reaction selectivity and the role of catalysts. For instance, DFT has been used to clarify the energetic favorability of imine reduction over the reduction of aldehydes and ketones by sodium triacetoxyborohydride, postulating that the three acetoxy groups provide steric shielding and electron-withdrawing effects. semanticscholar.org

Once the transition state has been identified, its energy relative to the reactants can be used to determine the activation energy (Ea) of the reaction. This value is a key determinant of the reaction rate. Computational studies on analogues of 3-Acetoxy-3-methyl-2-butanone illustrate how catalysts can alter reaction pathways and lower activation energies.

For the reaction between 3-hydroxy-3-methyl-2-butanone and malononitrile, theoretical investigations have shown that catalysts like magnesium ethoxide and lithium ethoxide significantly reduce the activation energy compared to the uncatalyzed reaction. researchgate.netresearchgate.net The reaction path is confirmed through Intrinsic Reaction Coordinate (IRC) analysis, which verifies that the identified transition state correctly connects the reactants and products. researchgate.netresearchgate.net Such calculations provide a detailed step-by-step mechanism, revealing how the catalyst participates in the reaction and facilitates the transformation. researchgate.net

Below is a table summarizing the calculated activation energies for catalyzed versus uncatalyzed reactions of an analogue, demonstrating the profound effect of catalysis.

| Reaction System | Catalyst | Calculated Activation Energy (kJ/mol) | Activation Energy Reduction (kJ/mol) |

| 3-hydroxy-3-methyl-2-butanone + malononitrile | None | ~218.23 | N/A |

| 3-hydroxy-3-methyl-2-butanone + malononitrile | Magnesium Ethoxide | 115.86 | 102.37 |

| 3-hydroxy-3-methyl-2-butanone + malononitrile | Lithium Ethoxide | 102.37 | 115.86 |

This table is generated based on data from analogous systems to illustrate the principles of activation energy determination. researchgate.netresearchgate.net

Molecular Modeling and Electronic Structure Analysis

Beyond reaction pathways, computational methods are used to explore the inherent properties of molecules, such as their preferred three-dimensional shapes and the distribution of electrons within their bonds.

Molecules like 3-Acetoxy-3-methyl-2-butanone can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

For analogue ketones such as 2-butanone, potential energy surfaces (PES) have been explored using both ab initio and DFT calculations. nih.gov These studies reveal the existence of multiple distinct minima, each corresponding to a stable conformer. nih.gov The relative stability of these conformations is governed by a delicate balance of factors. Computational results suggest that for ketones like 2-butanone, steric hindrance and bond dipole interactions are the primary determinants of conformational preference. nih.gov Understanding the preferred conformation is essential as it can significantly influence a molecule's reactivity and physical properties.

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational analysis can provide a quantitative picture of atomic charges and how this distribution changes as a reaction proceeds. This is particularly important for understanding bond formation and cleavage. nih.gov

In mechanistic studies of reactions involving ketone analogues, the process of bond formation is often monitored by analyzing the changes in charge density at the bond-forming critical point. researchgate.netresearchgate.net As reactants approach each other and form a new bond in the transition state, the electron density between the interacting atoms increases, a change that can be precisely calculated. researchgate.net Furthermore, advanced techniques can be used to determine the charge distribution across an entire molecule in different states, revealing how charge is localized or delocalized. nih.govresearchgate.net For instance, understanding how charge is distributed in a reactant molecule can provide key insights into its reactivity and the mechanism of subsequent transformations. nih.gov This analysis helps to rationalize why certain bonds are more susceptible to breaking or where a nucleophilic or electrophilic attack is most likely to occur.

Advanced Analytical Techniques in the Study of 3 Acetoxy 3 Methyl 2 Butanone

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the qualitative analysis of 3-Acetoxy-3-methyl-2-butanone, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 3-Acetoxy-3-methyl-2-butanone by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Acetoxy-3-methyl-2-butanone is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group (CH₃CO-) would likely appear as a singlet, as would the methyl protons adjacent to the carbonyl group of the butanone moiety. The two methyl groups attached to the tertiary carbon would also produce a characteristic signal. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen atoms and carbonyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbons of the ketone and ester groups, the quaternary carbon atom, and the various methyl carbons. The chemical shifts of the carbonyl carbons are typically found downfield in the spectrum. Although specific experimental data for 3-Acetoxy-3-methyl-2-butanone is not widely published, data for the related compound 3-methyl-2-butanone shows characteristic peaks at approximately 18.2, 27.2, 41.6, and 211.2 ppm.

A summary of expected ¹³C NMR chemical shifts for 3-Acetoxy-3-methyl-2-butanone based on its structure is presented below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | Downfield region |

| Ester Carbonyl (C=O) | Downfield region |

| Quaternary Carbon | Mid-range |

| Methyl Carbons (CH₃) | Upfield region |

Note: This table is predictive and based on general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 3-Acetoxy-3-methyl-2-butanone and to study its fragmentation pattern upon ionization. This fragmentation provides valuable structural information. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₇H₁₂O₃, MW: 144.17 g/mol ) nih.gov.

Common fragmentation pathways for ketones and esters would be expected. Alpha-cleavage adjacent to the carbonyl groups is a likely fragmentation route. For instance, the fragmentation of the related compound 3-methyl-2-butanone shows a base peak at m/z = 43, corresponding to the acylium ion [CH₃CO]⁺ blogspot.com. Similar fragments would be anticipated for 3-Acetoxy-3-methyl-2-butanone, along with fragments arising from the loss of the acetoxy group or parts thereof.

A table of potential major fragments for 3-Acetoxy-3-methyl-2-butanone is provided below.

| m/z | Possible Fragment Ion |

| 144 | [C₇H₁₂O₃]⁺ (Molecular Ion) |

| 101 | [M - CH₃CO]⁺ |

| 86 | [M - CH₃COO]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This table represents predicted fragmentation patterns.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in 3-Acetoxy-3-methyl-2-butanone by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FTIR spectrum of this compound would be characterized by strong absorption bands for the two carbonyl (C=O) groups. The ketone C=O stretching vibration typically appears in the range of 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at slightly higher wavenumbers, around 1735-1750 cm⁻¹ docbrown.info. Additionally, C-O stretching vibrations for the ester group would be observed, as well as C-H stretching and bending vibrations for the methyl groups.

The table below summarizes the expected characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | ~1715 |

| Ester | C=O Stretch | ~1740 |

| Ester | C-O Stretch | ~1240 |

| Alkyl | C-H Stretch | ~2900-3000 |

Note: These are typical wavenumber ranges and can vary slightly.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation of 3-Acetoxy-3-methyl-2-butanone from reaction mixtures and for its precise quantification.

Gas Chromatography (GC) in Reaction Mixture Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 3-Acetoxy-3-methyl-2-butanone. It is particularly useful for monitoring the progress of its synthesis and for analyzing the composition of the reaction mixture. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components. The retention time in a GC system is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for its identification. PubChem indicates the existence of GC-MS data for this compound nih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds, and it can be applied to the purity assessment and yield determination of 3-Acetoxy-3-methyl-2-butanone. A suitable stationary phase (e.g., a C18 column) and a mobile phase would be chosen to achieve good separation from any impurities or unreacted starting materials. A UV detector is often used for the detection of carbonyl-containing compounds. By using a calibration curve generated from standards of known concentration, the amount of 3-Acetoxy-3-methyl-2-butanone in a sample can be accurately determined, which is essential for calculating the yield of a reaction.

Applications of 3 Acetoxy 3 Methyl 2 Butanone As a Synthetic Building Block

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of an α-acetoxy ketone is a valuable synthon in the preparation of various biologically active molecules. While specific, contemporary examples detailing the extensive use of 3-acetoxy-3-methyl-2-butanone in publicly available research are limited, historical precedents and related chemistry suggest its utility in these sectors.

One of the early mentions of 3-acetoxy-3-methyl-2-butanone is in the context of steroid and sex hormone synthesis. In these complex syntheses, the hydration of 17-ethynyl derivatives of steroids, followed by the saponification of the resulting enol acetate (B1210297), leads to the formation of the corresponding methyl ketones. During this process, hydroxyl groups present in the steroid molecule can be acetylated, and under certain reaction conditions, rearrangement of the enol can produce structures akin to 3-acetoxy-3-methyl-2-butanone. This historical application underscores the compound's relevance in constructing complex, biologically relevant scaffolds.

The reactivity of the parent ketone, 3-methyl-2-butanone (also known as methyl isopropyl ketone), provides further insight into the potential applications of its α-acetoxylated derivative. For instance, the reaction of 3-methyl-2-butanone with lead tetraacetate has been shown to produce 3-acetoxy-3-methyl-2-butanone, among other products. This reaction highlights a pathway to introduce the α-acetoxy group, which can then serve as a handle for further functionalization in the synthesis of more complex molecules that may have pharmaceutical or agrochemical applications.

Although direct and widespread examples are not prevalent in recent literature, the principles of organic synthesis support the role of 3-acetoxy-3-methyl-2-butanone as a valuable intermediate. The presence of both a ketone and an ester functional group allows for a variety of subsequent chemical modifications, making it a potentially useful, though perhaps underutilized, building block in the synthesis of target molecules in the pharmaceutical and agrochemical industries.

Precursor for Specialty Chemicals and Functional Materials

The application of 3-acetoxy-3-methyl-2-butanone extends beyond bioactive molecules to the realm of specialty chemicals and functional materials. The dual functionality of the molecule provides a platform for the synthesis of unique monomers or for the modification of existing polymers.

The ketone and ester groups can be independently or concertedly transformed to introduce new functionalities. For example, the carbonyl group can undergo reactions such as aldol condensations, Wittig reactions, or reductions, while the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be further derivatized. This versatility allows for the creation of a wide array of derivatives with specific properties tailored for applications as specialty chemicals.

Strategies for Introducing Complex Molecular Architectures

The strategic use of 3-acetoxy-3-methyl-2-butanone in organic synthesis allows for the construction of complex molecular architectures. The α-acetoxy group can act as a leaving group in substitution reactions or can be eliminated to form an enone, a powerful Michael acceptor for conjugate additions.

The tertiary nature of the carbon bearing the acetoxy group in 3-acetoxy-3-methyl-2-butanone introduces steric hindrance that can influence the stereochemical outcome of reactions at the adjacent carbonyl group. This can be exploited to achieve diastereoselective transformations, a critical aspect in the synthesis of complex natural products and pharmaceuticals.

Furthermore, the α-acetoxy ketone moiety is a precursor to α-hydroxy ketones, which are versatile intermediates in their own right. These can undergo a variety of transformations, including rearrangements and further oxidation or reduction, to generate intricate molecular frameworks. The controlled manipulation of the functional groups in 3-acetoxy-3-methyl-2-butanone thus provides a strategic entry point for the synthesis of complex molecules with defined stereochemistry and functionality.

Environmental Dynamics and Degradation Pathways of Acetoxy Butanone Derivatives

Biotransformation and Microbial Degradation Potential

Initial Hydrolysis: The primary step in the microbial degradation of 3-Acetoxy-3-methyl-2-butanone is expected to be the cleavage of the ester bond by non-specific esterase enzymes, which are ubiquitous in microorganisms. This hydrolysis would yield acetic acid and 3-hydroxy-3-methyl-2-butanone (B89657), also known as methylacetoin.

This initial biotransformation is critical as it breaks down the original compound into two smaller, more readily biodegradable molecules. The widespread presence of esterase activity in bacteria and fungi suggests that this initial degradation step is likely to occur in various environments, including soil and water.

Subsequent Degradation of Metabolites:

Acetic Acid: Acetic acid is a simple organic acid that is readily metabolized by a wide range of microorganisms through central metabolic pathways such as the citric acid cycle.

3-Hydroxy-3-methyl-2-butanone (Methylacetoin): The microbial degradation of methylacetoin has been studied, and its breakdown provides insight into the subsequent fate of the butanone derivative. While natural biosynthetic pathways for methylacetoin are not identified, its microbial degradation has been observed. The reversal of this degradation pathway has been explored for the biotechnological production of methylacetoin, indicating the involvement of specific enzyme complexes. These enzymatic processes suggest that microorganisms possess the capability to metabolize this hydroxyketone.

The biodegradation of ketones, in general, can proceed through various pathways, often initiated by monooxygenases. For instance, Baeyer–Villiger monooxygenases can convert ketones to esters, which are then hydrolyzed. While this is a common pathway for cyclic ketones, the degradation of short-chain aliphatic ketones can also be initiated by carboxylation.

The potential for microbial communities to adapt and utilize 3-Acetoxy-3-methyl-2-butanone as a carbon source is plausible, especially in environments with a history of contamination with similar organic compounds. The initial hydrolysis to less complex substances facilitates its entry into common metabolic routes.

Interactive Data Table: Key Enzymes in the Postulated Degradation Pathway

| Enzyme Class | Substrate | Product(s) | Relevance to Degradation |

| Esterase | 3-Acetoxy-3-methyl-2-butanone | 3-Hydroxy-3-methyl-2-butanone, Acetic Acid | Initial and likely rate-determining step |

| Acetyl-CoA Synthetase | Acetic Acid | Acetyl-CoA | Entry into central metabolism |

| Oxidoreductases | 3-Hydroxy-3-methyl-2-butanone | Further oxidized intermediates | Breakdown of the butanone backbone |

Atmospheric Chemistry and Environmental Fate Modeling

The atmospheric fate of 3-Acetoxy-3-methyl-2-butanone is primarily governed by its volatility and its reactivity with atmospheric oxidants, as well as its potential for photolysis.

Reaction with Hydroxyl Radicals (•OH): The principal removal mechanism for most volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl radical (•OH). While no specific rate constant for the reaction of •OH with 3-Acetoxy-3-methyl-2-butanone has been reported, data for the structurally similar compound, 3-hydroxy-3-methyl-2-butanone, is available. The rate coefficient for the reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms has been determined to be (1.13 ± 0.17) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction with •OH is expected to be a significant degradation pathway for 3-Acetoxy-3-methyl-2-butanone as well. The presence of the acetoxy group may influence the reaction rate compared to the hydroxyl analogue. The reaction likely proceeds via H-atom abstraction from the C-H bonds, leading to the formation of organic radicals that will further react with oxygen and other atmospheric species.

Photolysis: Carbonyl compounds can undergo photolysis upon absorption of ultraviolet radiation. The ester and ketone functional groups in 3-Acetoxy-3-methyl-2-butanone suggest that it may absorb sunlight, particularly in the UVA and UVB regions, leading to its degradation. nih.gov The photolysis of the related compound 3-hydroxy-3-methyl-2-butanone has been shown to be a major oxidation channel in the atmosphere. researchgate.net The photochemical degradation of acetoxy-ketones can be complex, potentially involving cleavage of the C-C bonds adjacent to the carbonyl group (Norrish type reactions) or hydrolysis of the ester group. nih.gov

Environmental Fate Modeling: Due to the lack of specific experimental data for 3-Acetoxy-3-methyl-2-butanone, environmental fate models provide a valuable tool for estimating its distribution and persistence in the environment.

Quantitative Structure-Activity Relationship (QSAR) Models: These models can be used to predict the atmospheric degradation rate constants of organic compounds based on their molecular structure. ut.eenih.gov For instance, QSAR models for the reaction with •OH radicals often use descriptors such as the energy of the highest occupied molecular orbital (HOMO) and bond orders to estimate reactivity. nih.gov Such models could provide an estimate of the atmospheric half-life of 3-Acetoxy-3-methyl-2-butanone.

Multimedia Fate Models: These models simulate the partitioning and transport of chemicals between different environmental compartments (air, water, soil, sediment). defra.gov.uk Input parameters for these models include the compound's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and degradation rates in each compartment. For volatile organic esters, these models can predict whether the compound will predominantly reside in the atmosphere, where it would be subject to photochemical degradation, or partition to water and soil, where microbial degradation would be more significant.

Interactive Data Table: Estimated Atmospheric Fate Parameters (Hypothetical)

| Parameter | Estimated Value/Importance | Modeling Approach |

| Atmospheric Half-life (vs. •OH) | Hours to Days | QSAR Estimation |

| Photolysis Potential | Significant | Inferred from structural analogues |

| Primary Atmospheric Sink | Reaction with •OH radicals | Based on general VOC chemistry |

| Environmental Distribution | Primarily Air/Water | Multimedia Fate Modeling |

It is important to note that these are postulated pathways and require experimental validation to accurately determine the environmental dynamics of 3-Acetoxy-3-methyl-2-butanone.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-Acetoxy-3-methyl-2-butanone with high purity?

- Methodological Answer : Synthesis of 3-Acetoxy-3-methyl-2-butanone typically involves acetylation of the corresponding hydroxy ketone. For example, lead tetraacetate (LTA) has been used in analogous reactions to introduce acetoxy groups under controlled conditions. Reaction optimization may include adjusting stoichiometry, temperature, and solvent selection (e.g., dioxane or THF) to minimize side products. Post-synthesis purification via reduced-pressure distillation or recrystallization can enhance purity .

Q. How should researchers characterize 3-Acetoxy-3-methyl-2-butanone to confirm its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, H-NMR data (e.g., δ 1.02 ppm for tert-butyl protons and δ 3.79 ppm for methyl ester groups in related compounds) provide insights into substituent environments. Complementary techniques like IR spectroscopy (for carbonyl and ester C=O stretches) and High-Performance Liquid Chromatography (HPLC) are recommended for assessing purity and functional group integrity .

Q. What are the optimal storage conditions to maintain the stability of 3-Acetoxy-3-methyl-2-butanone in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the acetoxy group. Stability tests under varying humidity and temperature conditions should be conducted to validate shelf life. Refer to ECHA guidelines for handling hygroscopic or light-sensitive compounds .

Advanced Questions

Q. What experimental strategies can resolve contradictions in reported spectral data for 3-Acetoxy-3-methyl-2-butanone?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomeric equilibria. Cross-validation using multiple techniques (e.g., C-NMR, DEPT, and 2D-COSY) is advised. For example, Table IV in prior studies provides reference NMR shifts (e.g., δ 9.00 ppm for exchangeable protons) that can anchor spectral assignments . Computational modeling (DFT) may also predict spectral profiles to reconcile experimental vs. theoretical data .

Q. How can reaction conditions be optimized to minimize side products during the synthesis of 3-Acetoxy-3-methyl-2-butanone derivatives?

- Methodological Answer : Kinetic control via low-temperature reactions (-20°C to 0°C) can suppress undesired acetylation at alternate sites. Catalytic additives (e.g., DMAP) may enhance regioselectivity. Monitor reaction progress using TLC or inline FTIR to terminate reactions at optimal conversion points. For derivatives like 3-propionoxy-3-methyl-2-butanone, stepwise acyl transfer protocols reduce byproduct formation .

Q. What mechanistic insights explain the reactivity of 3-Acetoxy-3-methyl-2-butanone in nucleophilic acyl substitution reactions?

- Methodological Answer : The acetoxy group acts as a leaving group, with reactivity influenced by steric hindrance from the methyl and tert-butyl substituents. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms. Kinetic studies using Hammett plots or isotopic labeling (e.g., O) can elucidate electronic and steric contributions to substitution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.